1,2,4,6-Tetraphenylpyridinium Acetate
Description
1,2,4,6-Tetraphenylpyridinium acetate (C₂₉H₂₂N·C₂H₃O₂⁻) is a quaternary ammonium salt characterized by a pyridinium core substituted with four phenyl groups and an acetate counterion. Its unique structure confers exceptional anion-binding capabilities, particularly for oxyanions like pertechnetate (TcO₄⁻) and perrhenate (ReO₄⁻), making it valuable in nuclear waste management . Additionally, its tetraphenylpyridinium cation exhibits aggregation-induced emission (AIE) properties, enabling applications in optoelectronics and sensing .
Properties
CAS No. |
59836-77-0 |
|---|---|
Molecular Formula |
C31H25NO2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;acetate |
InChI |
InChI=1S/C29H22N.C2H4O2/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;1-2(3)4/h1-22H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ISPFUGKSXMYSMB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry Applications
1.1. Ion-Association Complex Formation
One of the primary applications of 1,2,4,6-tetraphenylpyridinium acetate is in the formation of ion-association complexes. This property has been exploited in the spectrophotometric determination of various metal ions. For instance, it forms a complex with thallium ions (TlCl₄⁻), enabling sensitive detection in environmental samples such as sphalerites and zinc concentrates. The complex exhibits a maximum absorbance at 310 nm with a molar absorptivity of , demonstrating its utility in trace analysis .
Table 1: Spectrophotometric Characteristics of Thallium Complex
| Parameter | Value |
|---|---|
| λ max (nm) | 310 |
| Molar Absorptivity () | |
| Detection Range (ppm) | 0.05 - 0.8 |
1.2. Titration Applications
In potentiometric titrations, 1,2,4,6-tetraphenylpyridinium acetate serves as an effective titrant for thiocyanate ions. Its ability to precipitate thiocyanate as a solid phase allows for accurate quantification in aqueous solutions . This application is particularly relevant in environmental monitoring and quality control processes in laboratories.
Biochemical Applications
2.1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of 1,2,4,6-tetraphenylpyridinium acetate. These compounds have shown promising activity against various pathogens due to their ability to disrupt microbial membranes . The structure-activity relationship indicates that modifications to the phenyl groups can enhance their efficacy.
Table 2: Antimicrobial Activity of Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
Environmental Applications
3.1. Wastewater Treatment
The compound has potential applications in wastewater treatment processes due to its ability to form stable complexes with heavy metals and anions present in contaminated water sources. Its use as an anion precipitant facilitates the removal of hazardous substances from industrial effluents .
Case Studies
Case Study 1: Thallium Detection in Environmental Samples
A study demonstrated the application of 1,2,4,6-tetraphenylpyridinium acetate for detecting thallium in environmental samples using spectrophotometric methods. The method showed high sensitivity and specificity, allowing for the detection of thallium at concentrations as low as 0.05 ppm .
Case Study 2: Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial properties of modified derivatives of 1,2,4,6-tetraphenylpyridinium acetate against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations, making them candidates for further development as antimicrobial agents .
Chemical Reactions Analysis
Anion Exchange Reactions
TPPA participates in metathesis reactions to immobilize anions:
-
Example : Reaction with ammonium pertechnetate () yields insoluble :
Solubility product () values:
pH-Dependent Stability
TPPA’s reactivity is pH-sensitive:
-
Stable in acidic media (pH 2–6) but decomposes above pH 9 due to hydroxide-induced ring-opening .
-
Critical for storage: Store under anhydrous conditions at 4°C to prevent hydrolysis.
Comparative Solubility Data
| Anion | (TPPA Salt) | (Alternative Salts) |
|---|---|---|
Data highlight TPPA’s utility in selective anion precipitation .
Comparison with Similar Compounds
1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate
Structural and Functional Differences :
- Counterion: The tetrafluoroborate (BF₄⁻) anion in 1,2,4,6-Tetraphenylpyridinium tetrafluoroborate (CAS 59834-94-5) is a weakly coordinating anion, enhancing lipophilicity compared to the acetate salt. This property increases solubility in organic solvents, favoring applications in non-polar media .
- Anion Exchange : While the acetate variant excels in precipitating large oxyanions (e.g., TcO₄⁻), the tetrafluoroborate salt is less effective in anion exchange due to BF₄⁻’s lower basicity and stronger ion-pairing with the cation .
- Applications : The tetrafluoroborate derivative is more suited for materials science, such as ionic liquids or charge-transfer complexes, whereas the acetate salt dominates in radiochemical separations .
Table 1 : Key Properties Comparison
| Property | 1,2,4,6-Tetraphenylpyridinium Acetate | 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate |
|---|---|---|
| Anion | Acetate (CH₃COO⁻) | Tetrafluoroborate (BF₄⁻) |
| Solubility in Water | Moderate | Low |
| Anion Exchange Capacity | High (for TcO₄⁻/ReO₄⁻) | Low |
| AIE Efficiency | High (cation-dependent) | Moderate (anion may disrupt packing) |
Other Tetraphenylpyridinium Salts
Pertechnetate and Perrhenate Salts :
- 1,2,4,6-Tetraphenylpyridinium Pertechnetate : This salt forms stable crystalline structures ideal for immobilizing radioactive technetium-99, a major nuclear waste component. The acetate variant serves as a precursor for synthesizing such salts via anion exchange .
- Comparison with Triazine-Based Anion Exchangers : Triazine-based compounds (e.g., 1,3,5-triazine derivatives) exhibit higher selectivity for smaller anions (e.g., Cl⁻) but lack the steric bulk needed to bind large oxyanions like TcO₄⁻. The tetraphenylpyridinium cation’s planar aromatic system provides π-stacking interactions that enhance selectivity for planar oxyanions .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Structural Contrast :
- Cation : The piperidinium core in 2,2,6,6-Tetramethylpiperidin-4-yl acetate lacks aromaticity, reducing π-π interactions critical for AIE or anion binding. Instead, its sterically hindered structure is exploited in catalysis or as a stabilizer in polymer chemistry .
- Anion Role : Both compounds share the acetate anion, but the piperidinium derivative’s applications focus on radical stabilization (e.g., in nitroxide-mediated polymerization) rather than anion exchange .
AIE-Active Tetraphenylpyridinium Derivatives
Mechanistic Insights :
- The AIE phenomenon in 1,2,4,6-Tetraphenylpyridinium acetate arises from restricted intramolecular rotation (RIR) of phenyl groups in the aggregated state. Similar derivatives, such as tetraphenylethylene (TPE), rely on RIR but lack the pyridinium core’s cationic charge, limiting their use in aqueous sensing .
- Performance Metrics: The acetate salt’s AIE efficiency is comparable to silole derivatives but superior to non-ionic AIEgens in polar solvents due to its ionic nature, which promotes aggregation in aqueous environments .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1,2,4,6-Tetraphenylpyridinium Acetate, and what critical parameters influence yield?
- Methodological Answer: A widely used method involves refluxing a mixture of precursor compounds (e.g., substituted pyridines) with chloroacetic acid, anhydrous sodium acetate, and acetic anhydride in glacial acetic acid. Key parameters include stoichiometric ratios (e.g., 10 mmol precursor to 15 mmol chloroacetic acid), reflux duration (2–3 hours), and recrystallization conditions (acetic acid/water, 1:1). Prolonged heating may lead to side reactions, while insufficient reaction time reduces yield. Post-synthesis purification via recrystallization is critical to remove unreacted starting materials .
Q. What analytical techniques are recommended for confirming the structural integrity of 1,2,4,6-Tetraphenylpyridinium Acetate post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR to verify aromatic proton environments and acetate counterion presence.
- X-ray Crystallography: For unambiguous confirmation of crystal structure and cation-anion interactions.
- Elemental Analysis: To validate empirical formula consistency (e.g., C, H, N content).
- FT-IR Spectroscopy: Identification of acetate C=O stretching (~1740 cm) and pyridinium ring vibrations.
Q. What are the best practices for storing 1,2,4,6-Tetraphenylpyridinium Acetate to prevent decomposition?
- Methodological Answer: Store in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen). Maintain low humidity (<30% RH) and temperatures between 2–8°C. Periodic analysis via TGA (thermogravimetric analysis) can monitor thermal stability, while HPLC detects hydrolytic degradation products.
Advanced Research Questions
Q. How can researchers address inconsistencies in reported melting points or spectral data across studies?
- Methodological Answer: Discrepancies often arise from variations in synthetic conditions (e.g., residual solvents) or characterization methods. To resolve:
- Standardize Protocols: Replicate synthesis using identical reagents and conditions.
- Control Environmental Factors: Conduct spectral analysis under controlled humidity/temperature.
- Cross-Validate Techniques: Combine DSC (differential scanning calorimetry) with hot-stage microscopy to confirm melting behavior.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts.
Q. What strategies are effective in elucidating the role of the acetate counterion in modulating solubility and reactivity?
- Methodological Answer:
- Counterion Exchange: Synthesize analogs with alternative counterions (e.g., chloride, tetrafluoroborate) and compare solubility (via UV-Vis spectroscopy in varying solvents) and electrochemical behavior (cyclic voltammetry).
- Conductivity Measurements: Assess ionic dissociation in solution to quantify counterion mobility.
- Single-Crystal Analysis: Study hydrogen-bonding networks between the pyridinium cation and acetate anion to correlate with solubility trends.
Q. How can computational modeling be integrated with experimental data to predict electrochemical behavior?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox potentials. Compare with experimental cyclic voltammetry results (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl).
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to rationalize ionic conductivity data.
- Machine Learning: Train models on existing pyridinium salt datasets to forecast reactivity trends.
Data Contradiction Analysis
Q. How to troubleshoot unexpected byproducts (e.g., brownish solids) during synthesis?
- Methodological Answer: Discoloration suggests side reactions (e.g., oxidation or decomposition under acidic reflux conditions). Mitigation steps:
- Optimize Stoichiometry: Reduce excess acetic anhydride to minimize acetylation side reactions.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product before recrystallization.
- Reaction Monitoring: Employ TLC at 30-minute intervals to track reaction progress and terminate before degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
